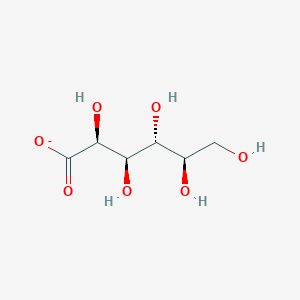
D-altronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-altronate is conjugate base of D-altronic acid. It is a conjugate base of a D-altronic acid.
Applications De Recherche Scientifique
1. Role in Enzymatic Reactions
D-Altronate plays a significant role in enzymatic reactions, particularly in the context of altronate oxidoreductase. This enzyme, found in Escherichia coli K12, catalyzes the reversible oxidation and reduction of altronate. It is induced by various sugars like galacturonate and glucuronate and does not require cofactors other than NADH or NADPH. The enzyme's activity is characterized by specific Michaelis constants and is not inhibited by many other carbohydrates, indicating a high degree of specificity (Portalier & Stoeber, 1972).
2. Metabolic Pathways in Bacteria
This compound dehydratase family proteins, which include enzymes capable of metabolizing this compound, exhibit a broad range of substrate and metabolic promiscuities. They play crucial roles in various non-phosphorylative pathways involving sugars like D-arabinose, sugar acids, L-galactose, and L-fucose in bacteria. These proteins are involved in metabolic pathways that ultimately convert substrates into compounds like α-ketoglutarate or pyruvate, emphasizing their significance in bacterial metabolism (Watanabe, Fukumori, & Watanabe, 2019).
3. Biochemical Characterization and Assay Methods
The enzymatic activities of D-mannonate and this compound dehydratases in Escherichia coli K12 have been extensively studied. These enzymes act on this compound, yielding specific products like 2-keto-3-deoxy-D-gluconate, a crucial step in sugar metabolism. Methods to assay these activities involve detecting the formation of these specific products, offering insights into the enzyme's functioning and specificity (Robert-Baudouy, Jimeno-Abendano, & Stoeber, 1982).
4. Potential in Polymer Chemistry
Research has shown that this compound derivatives can be used as precursors in the synthesis of novel polymers. For example, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, derived from this compound, has been used in the preparation of chiral β-polyamides, indicating the potential application of this compound in polymer chemistry and materials science (García-Martín, Violante de Paz Báñez, & Galbis, 2000).
5. Iron Activation in Hydratases
This compound hydratase, requiring Fe2+ for activation, demonstrates the importance of metal ions in enzyme functionality. The presence of iron is crucial for the activation of this enzyme, highlighting the interplay between metal ions and enzymatic activity. This property underscores the potential applications of this compound in studying metal-enzyme interactions and enzymatic regulation mechanisms (Dreyer, 1987).
Propriétés
Formule moléculaire |
C6H11O7- |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4-,5+/m1/s1 |
Clé InChI |
RGHNJXZEOKUKBD-AIHAYLRMSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


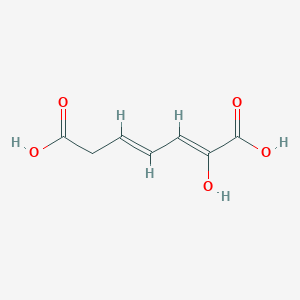
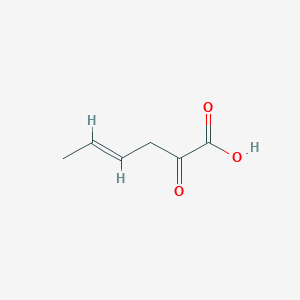

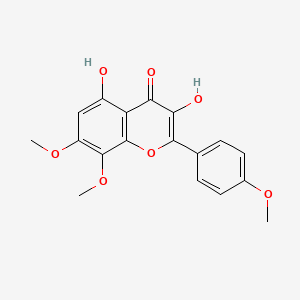
![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
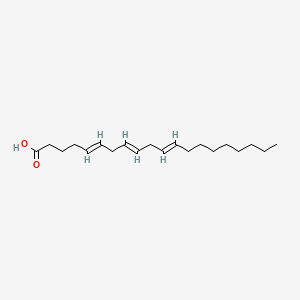
![2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B1238181.png)
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
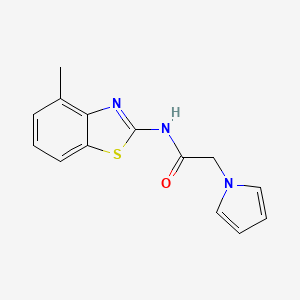
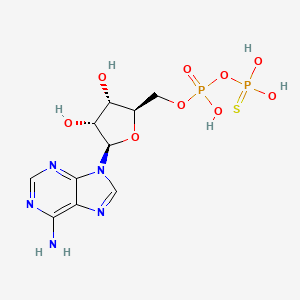
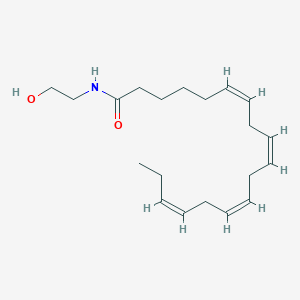
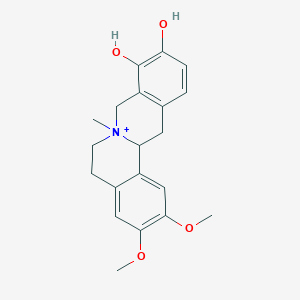

](/img/structure/B1238195.png)
